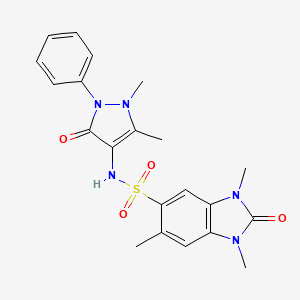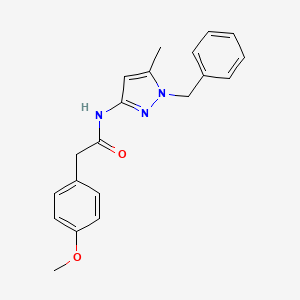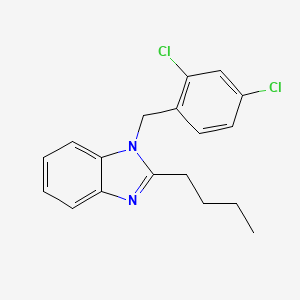![molecular formula C17H24N2O6 B11055132 3-hexopyranosyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11055132.png)
3-hexopyranosyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexopyranosyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a complex organic compound with a unique structure that combines elements of pyranose and diazocin rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexopyranosyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one typically involves multiple steps, starting from simpler organic molecules. One common approach involves the cyclization of a suitable precursor molecule under specific conditions to form the diazocin ring, followed by the attachment of the hexopyranosyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Hexopyranosyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Scientific Research Applications
3-Hexopyranosyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, enabling the study of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-hexopyranosyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexahydro-1,5-methano-pyrido[1,2-a][1,5]diazocin-8-one: A structurally similar compound with a different substituent group.
3-(3-butenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one: Another related compound with a different side chain.
Uniqueness
The uniqueness of 3-hexopyranosyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H24N2O6 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C17H24N2O6/c20-8-12-14(22)15(23)16(24)17(25-12)18-5-9-4-10(7-18)11-2-1-3-13(21)19(11)6-9/h1-3,9-10,12,14-17,20,22-24H,4-8H2 |
InChI Key |
HQTFWAJOLFYCBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-(3,5-dichloro-2-hydroxyphenyl)ethenyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11055055.png)
![Methyl 2-[4-(4,7-dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate](/img/structure/B11055063.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11055070.png)
![Ethyl 4-{[(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)carbonothioyl]amino}benzoate](/img/structure/B11055083.png)
![3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11055099.png)
![3-Amino-9-ethyl-8-hydroxy-8-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile](/img/structure/B11055103.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5-ol](/img/structure/B11055111.png)

![1-[(2,3-Dichloropropyl)sulfonyl]octane](/img/structure/B11055127.png)
![(4-chlorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone](/img/structure/B11055130.png)
![4-[3-(2-chlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B11055131.png)

![1-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione](/img/structure/B11055138.png)
